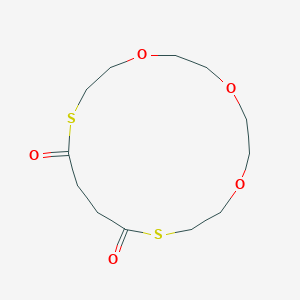
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione is a chemical compound with the molecular formula C12H20O5S2 It is known for its unique structure, which includes three oxygen atoms and two sulfur atoms within a 17-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione typically involves the formation of the 17-membered ring through a series of organic reactions. One common method includes the reaction of diethylene glycol with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism by which 1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound can coordinate with metal ions, facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with a similar ring structure but containing nitrogen atoms instead of sulfur.
4,7,10-Trioxa-1,13-tridecanediamine: A compound with a similar oxygen-containing structure but different functional groups.
Uniqueness
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione is unique due to the presence of both oxygen and sulfur atoms within its ring structure. This combination imparts distinct chemical properties, such as the ability to form stable complexes with a wide range of metal ions, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
62786-68-9 |
|---|---|
Formule moléculaire |
C12H20O5S2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1,4,7-trioxa-10,15-dithiacycloheptadecane-11,14-dione |
InChI |
InChI=1S/C12H20O5S2/c13-11-1-2-12(14)19-10-8-17-6-4-15-3-5-16-7-9-18-11/h1-10H2 |
Clé InChI |
HUGDNWLRWHNMCW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)SCCOCCOCCOCCSC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




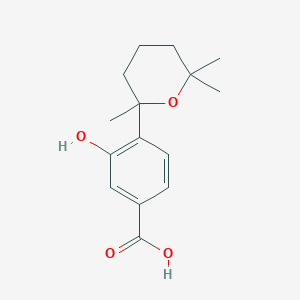
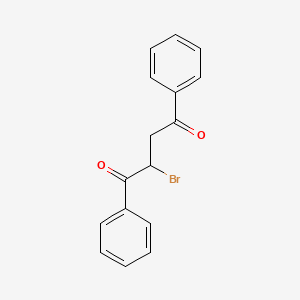
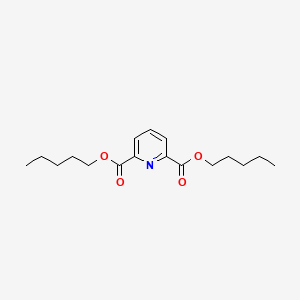

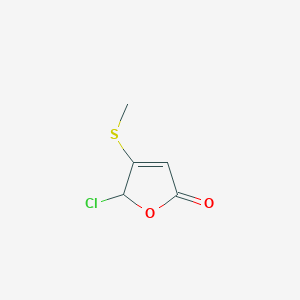
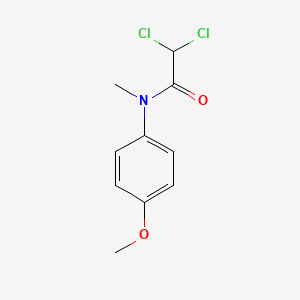


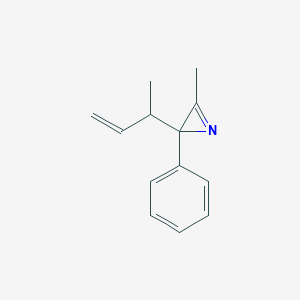
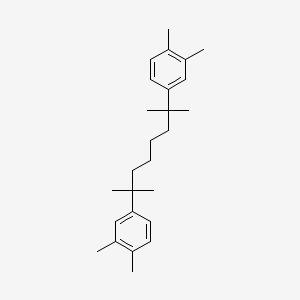
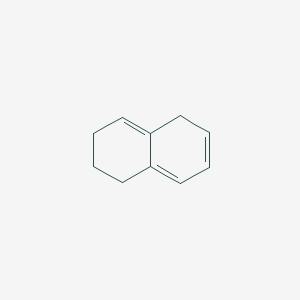
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
